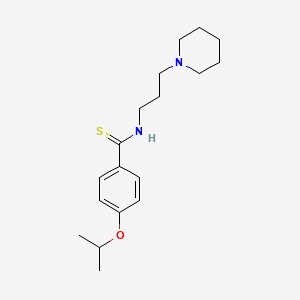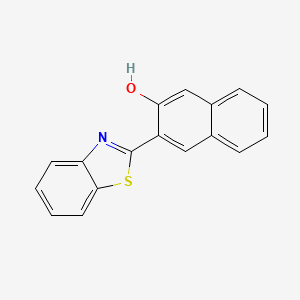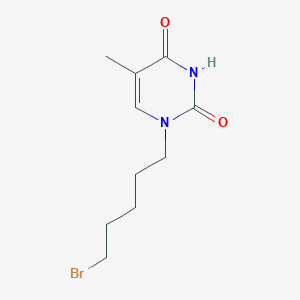![molecular formula C15H13NO2S B14684163 2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene CAS No. 35717-49-8](/img/structure/B14684163.png)
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene is an organic compound characterized by the presence of a nitro group, a methylsulfanyl group, and a phenylethenyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene typically involves the following steps:
Stilbene Formation: The phenylethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone to form the desired stilbene derivative.
Final Assembly: The final compound is obtained by coupling the nitro and stilbene intermediates under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the electron-withdrawing nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-nitrostilbene: Similar structure with a nitro group and a phenylethenyl group but lacks the methylsulfanyl group.
2-methylsulfanyl-1-nitrobenzene: Similar structure with a nitro group and a methylsulfanyl group but lacks the phenylethenyl group.
Uniqueness
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the nitro and methylsulfanyl groups, along with the phenylethenyl moiety, allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
35717-49-8 |
|---|---|
Fórmula molecular |
C15H13NO2S |
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C15H13NO2S/c1-19-15-11-13(9-10-14(15)16(17)18)8-7-12-5-3-2-4-6-12/h2-11H,1H3/b8-7+ |
Clave InChI |
HEXLNVDKIYMFFY-BQYQJAHWSA-N |
SMILES isomérico |
CSC1=C(C=CC(=C1)/C=C/C2=CC=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CSC1=C(C=CC(=C1)C=CC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



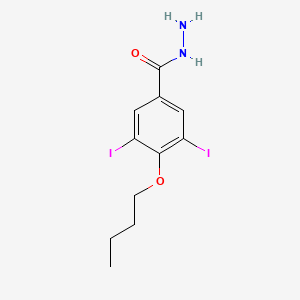
![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)
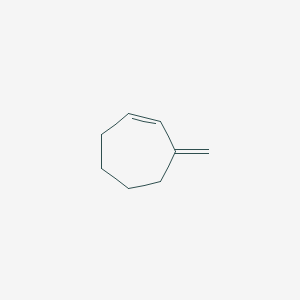
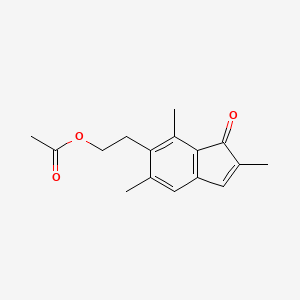

![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
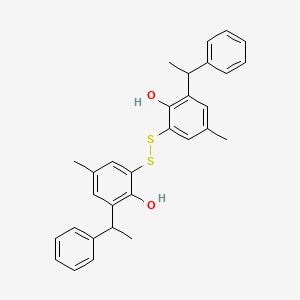
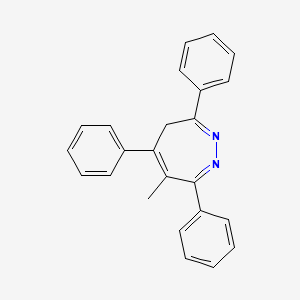
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
